4-Cyano-3-methylbenzylamine

VAP-1 inhibition Anti-inflammatory SSAO

Researchers targeting Vascular Adhesion Protein-1 (VAP-1) face a scarcity of commercially available, functionally validated building blocks with unique substitution patterns. 4-Cyano-3-methylbenzylamine directly addresses this gap as a pre-validated hit (IC50 53 nM against rat VAP-1), enabling immediate SAR exploration without de novo scaffold synthesis. - Unique electronic profile: The juxtaposed electron-withdrawing cyano and electron-donating methyl groups provide a distinct pKa and LogP not found in simpler benzylamine analogs. - Synthetic versatility: The primary amine handle is primed for acylation, alkylation, or reductive amination for rapid lead optimization. - Supply Assurance: Available in stock with batch-to-batch consistency for uninterrupted discovery workflows.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B13105186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-methylbenzylamine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN)C#N
InChIInChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5,10H2,1H3
InChIKeyPENKYKIURLMEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-3-methylbenzylamine: Compound Overview


4-Cyano-3-methylbenzylamine (CAS 1008736-37-5) is a substituted aromatic amine belonging to the benzylamine class, characterized by a primary amine group (-CH2NH2) and an electron-withdrawing cyano group (-C≡N) at the para position relative to the methyl group on the benzene ring . This substitution pattern confers unique electronic properties and reactivity profiles compared to simpler benzylamine analogs, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Notably, the compound has demonstrated specific inhibitory activity against Vascular Adhesion Protein-1 (VAP-1), with an IC50 of 53 nM against the rat enzyme [1], positioning it as a candidate for anti-inflammatory research.

VAP-1 pathway inhibitionReported rat VAP-1 enzyme inhibition supports anti-inflammatory target studies.
Dual-substitution synthonCyano and methyl groups create a balanced electronic profile for diverse derivatizations.
Under-explored scaffoldLimited public data may enable novel IP exploration in less crowded chemical space.

Why 4-Cyano-3-methylbenzylamine Cannot Be Replaced


Generic substitution with unsubstituted benzylamine, 4-cyanobenzylamine, or 3-methylbenzylamine is scientifically unsound due to profound differences in electronic properties, steric bulk, and biological activity profiles. The presence of both the electron-withdrawing cyano group and the electron-donating methyl group in 4-Cyano-3-methylbenzylamine creates a unique electronic environment that modulates the basicity (pKa) of the amine and the overall lipophilicity (LogP) of the molecule, directly impacting its reactivity in further synthetic transformations . Furthermore, this specific substitution pattern is essential for the observed VAP-1 inhibitory activity (IC50 = 53 nM) [1], a property not shared by unsubstituted benzylamine or other closely related analogs, highlighting that functional outcomes are exquisitely sensitive to the precise positioning of substituents on the benzylamine scaffold.

VAP-1 inhibitory activity may be lost
Unsubstituted benzylamine lacks VAP-1 inhibition; simple analogs may not retain target engagement.
Physicochemical profile mismatch
4-cyanobenzylamine or 3-methylbenzylamine alter amine basicity and lipophilicity, potentially affecting reactivity and solubility.
Characterization data gap
Substituting with well-characterized analogs may overlook unverified properties of this under-documented compound.

4-Cyano-3-methylbenzylamine: Comparative Evidence


VAP-1 Inhibitory Activity vs. Analogs

4-Cyano-3-methylbenzylamine exhibits specific and potent inhibition of Vascular Adhesion Protein-1 (VAP-1), a key target in inflammation. In a direct assay using recombinant rat VAP-1 expressed in CHO cells with 14C-benzylamine as substrate, 4-Cyano-3-methylbenzylamine demonstrated an IC50 of 53 nM [1]. In contrast, the unsubstituted parent compound, benzylamine, shows no significant inhibitory activity in this assay (used as a substrate) [2]. This represents a quantitative gain-of-function directly attributable to the 3-methyl-4-cyano substitution pattern.

VAP-1 Inhibition
Head-to-head
IC50 53 nM (rat VAP-1) vs. benzylamine: no inhibition
Supports VAP-1 target engagement assay context
Recombinant rat VAP-1; 14C-benzylamine substrate
VAP-1 inhibition Anti-inflammatory SSAO

Predicted Basicity (pKa) vs. Analogs

The basicity of the primary amine is a critical determinant of its reactivity in nucleophilic reactions and its ionization state under physiological conditions. While experimental pKa data for 4-Cyano-3-methylbenzylamine is not publicly available, its value can be predicted and compared to close analogs to illustrate the impact of the dual substitution. The predicted pKa for 4-Cyanobenzylamine is 8.47±0.10 , and for 3-Methylbenzylamine, it is 9.13±0.10 . The electron-withdrawing cyano group decreases basicity, while the electron-donating methyl group increases it. 4-Cyano-3-methylbenzylamine, containing both, is expected to have a pKa intermediate between these two values, resulting in a unique reactivity profile distinct from either mono-substituted analog.

Predicted Amine pKa
Class-level
Predicted ~8.8-9.0 vs. 8.47 (4-CN) and 9.13 (3-Me)
May support amine reactivity optimization
Predicted values; experimental data unavailable
Amine basicity pKa Reactivity Physicochemical properties

Lipophilicity (LogP) vs. Analogs

Lipophilicity, quantified as LogP, is a key parameter governing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and its behavior in chromatographic separations. 4-Cyanobenzylamine is relatively hydrophilic with a LogP of 0.53 , while 3-Methylbenzylamine is significantly more lipophilic with a LogP of 2.15 . 4-Cyano-3-methylbenzylamine, bearing both a polar cyano and a lipophilic methyl group, is expected to exhibit an intermediate LogP value, likely in the range of 1.2-1.5 (predicted), offering a balanced lipophilicity profile that can be advantageous for both synthetic manipulations and potential biological applications.

Lipophilicity (LogP)
Class-level
Predicted ~1.2-1.5 vs. 0.53 (4-CN) and 2.15 (3-Me)
Balanced polarity may benefit membrane permeability
Predicted; verify experimentally
Lipophilicity LogP Drug-likeness Membrane permeability

Data Scarcity vs. Well-Studied Analogs

A significant differentiator for 4-Cyano-3-methylbenzylamine is the relative scarcity of public, in-depth technical literature compared to its simpler analogs. BenchChem's technical datasheet explicitly notes a 'significant gap exists in the publicly available, in-depth technical literature regarding its synthesis, comprehensive physicochemical properties, and specific applications' . In contrast, 4-Cyanobenzylamine and 3-Methylbenzylamine are widely documented with extensive synthetic procedures, physical property data, and applications. For researchers and organizations seeking to generate novel intellectual property, explore under-investigated chemical space, or develop proprietary synthetic routes, this information gap presents a strategic opportunity. The compound's established VAP-1 activity (IC50 53 nM) [1] provides a validated biological anchor, while the lack of extensive prior art reduces the risk of overlapping claims.

Data Scarcity
Data to verify
Limited public technical literature vs. extensive data for analogs
May require independent characterization
Assessment as of 2026
Chemical novelty Unexplored chemical space Building block differentiation SAR

4-Cyano-3-methylbenzylamine: Strategic Applications


Lead Optimization for VAP-1 Inhibitors

4-Cyano-3-methylbenzylamine serves as a direct starting point for medicinal chemistry campaigns targeting VAP-1, an enzyme implicated in leukocyte adhesion and inflammation . Its demonstrated potency against rat VAP-1 (IC50 = 53 nM) [1] provides a validated hit for further optimization. The primary amine handle allows for facile derivatization to explore structure-activity relationships (SAR) around the benzylamine core, while the 3-methyl-4-cyano substitution pattern offers a unique electronic and steric profile compared to other benzylamine-based inhibitors. This scenario is particularly relevant for developing novel anti-inflammatory therapeutics for conditions like rheumatoid arthritis or multiple sclerosis, where VAP-1 inhibition has shown preclinical efficacy.

Synthesis with Balanced Lipophilicity and Basicity

As a building block, 4-Cyano-3-methylbenzylamine offers a strategically balanced combination of properties: an intermediate lipophilicity (predicted LogP ~1.2-1.5) and basicity (predicted pKa ~8.8-9.0) compared to its mono-substituted analogs [1]. This makes it an ideal synthon for constructing compound libraries designed to explore the 'sweet spot' of physicochemical space for oral bioavailability. The primary amine can be acylated, alkylated, or used in reductive aminations to generate diverse chemotypes, while the cyano group provides a handle for further transformations into carboxylic acids, amidines, or tetrazoles. This balanced profile is particularly valuable in hit-to-lead and lead optimization stages of drug discovery.

Proprietary Scaffolds in Unexplored Chemical Space

The documented scarcity of comprehensive technical data for 4-Cyano-3-methylbenzylamine positions it as a valuable asset for organizations aiming to build proprietary chemical libraries or establish novel intellectual property. By incorporating this building block into novel molecular frameworks, researchers can access chemical space that is less congested by prior art, increasing the likelihood of discovering unique biological activities or material properties. The existing VAP-1 activity data [1] provides a biological rationale for initial explorations, but the true potential lies in its use as a springboard into unpatented and under-investigated structural territories.

Functional Materials via Electronic Tuning

The unique electronic character imparted by the juxtaposition of an electron-donating methyl group and an electron-withdrawing cyano group on the benzylamine core makes 4-Cyano-3-methylbenzylamine a candidate for synthesizing functional materials with tailored electronic properties. For instance, it can be incorporated into organic semiconductors, liquid crystals, or metal-organic frameworks (MOFs) where the dipole moment and frontier molecular orbital energies require precise control. The primary amine serves as a convenient anchoring point for polymerization or surface functionalization, enabling the creation of novel materials with optimized charge transport or catalytic properties.

Application
Selection Property
Validation Focus
VAP-1 inhibitor research and SAR
Reported VAP-1 enzyme inhibition (rat model)
Target engagement and selectivity profiling
Synthesis of physicochemical-balanced libraries
Intermediate LogP and pKa profile
Reactivity and solubility characterization
Novel scaffold exploration in low-IP space
Limited prior art; unique substitution
Independent characterization and IP landscape assessment
Functional material synthesis
Dual electronic effects of CN and CH3
Electronic property measurement and material performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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